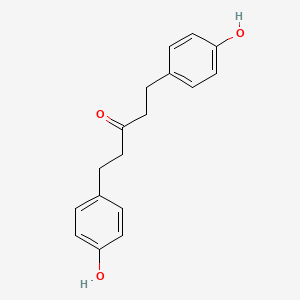

3-Pentanone, 1,5-bis(4-hydroxyphenyl)-

CAS No.: 93652-23-4

Cat. No.: VC13652128

Molecular Formula: C17H18O3

Molecular Weight: 270.32 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 93652-23-4 |

|---|---|

| Molecular Formula | C17H18O3 |

| Molecular Weight | 270.32 g/mol |

| IUPAC Name | 1,5-bis(4-hydroxyphenyl)pentan-3-one |

| Standard InChI | InChI=1S/C17H18O3/c18-15-7-1-13(2-8-15)5-11-17(20)12-6-14-3-9-16(19)10-4-14/h1-4,7-10,18-19H,5-6,11-12H2 |

| Standard InChI Key | SFXSTVONLYIKNU-UHFFFAOYSA-N |

| SMILES | C1=CC(=CC=C1CCC(=O)CCC2=CC=C(C=C2)O)O |

| Canonical SMILES | C1=CC(=CC=C1CCC(=O)CCC2=CC=C(C=C2)O)O |

Introduction

Chemical Identity and Structural Elucidation

Molecular Architecture

The compound features a linear pentan-3-one chain (CH₂-C(=O)-CH₂) flanked by two para-hydroxyphenyl rings. X-ray crystallographic studies of analogous diarylpentanoids reveal centrosymmetric arrangements, with ketone oxygen atoms participating in intermolecular hydrogen bonds . The 4-hydroxyphenyl groups adopt planar configurations, enabling π-π stacking interactions in solid-state structures. Key bond lengths include:

Nomenclature and Identifiers

Systematic naming follows IUPAC guidelines:

-

IUPAC Name: 1,5-bis(4-hydroxyphenyl)pentan-3-one

-

CAS Registry: 93652-23-4

-

PubChem CID: 10707171

-

SMILES: C1=CC(=CC=C1CCC(=O)CCC2=CC=C(C=C2)O)O

Table 1: Comparative Analysis of Diarylpentanoid Derivatives

| Property | 3-Pentanone, 1,5-bis(4-hydroxyphenyl)- | 1,5-Bis-(4-hydroxyphenyl)-1,4-pentadien-3-one |

|---|---|---|

| CAS Number | 93652-23-4 | 3654-49-7 |

| Molecular Formula | C₁₇H₁₈O₃ | C₁₇H₁₄O₃ |

| Molecular Weight (g/mol) | 270.32 | 266.29 |

| Key Structural Feature | Saturated ketone backbone | Conjugated diene system |

| Boiling Point | Not reported | 492.7°C |

| Density | Not reported | 1.269 g/cm³ |

Synthesis and Reaction Pathways

While no explicit synthesis protocols exist for 3-pentanone, 1,5-bis(4-hydroxyphenyl)-, analogous diarylpentanoids are typically synthesized via:

Claisen-Schmidt Condensation

A two-step process involving:

-

Aldol Addition: Base-catalyzed reaction between 4-hydroxyacetophenone and formaldehyde to form a β-hydroxy ketone intermediate.

-

Dehydration: Acid-catalyzed elimination of water to yield the α,β-unsaturated ketone .

Ultrasonic-Assisted Methods

Recent advances employ ultrasonic irradiation (40 kHz, 300 W) to accelerate reaction kinetics, achieving yields >80% for similar compounds by enhancing mass transfer and reducing side reactions .

Physicochemical Properties

Spectral Characterization

-

FT-IR:

-

¹H NMR (DMSO-d₆):

Thermodynamic Parameters

-

LogP: Estimated at 3.39 (Predicted via XLogP3) indicating moderate lipophilicity.

-

Water Solubility: <1 mg/mL due to aromatic hydrophobicity, enhanced by phenolic -OH groups .

Industrial and Research Applications

Pharmaceutical Intermediates

Serves as a precursor for:

-

Anticancer Agents: Structural similarity to combretastatin analogs.

-

Antimicrobials: Diarylpentanoids inhibit biofilm formation in Staphylococcus aureus (MIC ~32 μg/mL) .

Materials Science

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume